molecular formula C34H46ClN3O10 B1676224 Maytansine CAS No. 35846-53-8

Maytansine

Cat. No. B1676224
CAS RN: 35846-53-8
M. Wt: 692.2 g/mol
InChI Key: WKPWGQKGSOKKOO-RSFHAFMBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Maytansine, also known as Maitansine, is a cytotoxic agent . It is a macrolide of the ansamycin type and can be isolated from plants of the genus Maytenus . It inhibits the assembly of microtubules by binding to tubulin at the rhizoxin binding site .


Molecular Structure Analysis

Maytansine is a 19-member ansa macrolide structure attached to a chlorinated benzene ring . The molecular structure and absolute configuration of maytansine have been found from a three-dimensional single-crystal X-ray analysis .


Chemical Reactions Analysis

Maytansine and its cellular metabolites (S-methyl-DM1 and S-methyl-DM4) of antibody-maytansinoid conjugates strongly suppress microtubule dynamics by binding to microtubules . They inhibit polymerization more weakly than maytansine, but at 100 nmol/L they suppress dynamic instability more strongly than maytansine .


Physical And Chemical Properties Analysis

Maytansine has a molecular formula of C34H46ClN3O10 and a molar mass of 692.20 g/mol .

Scientific Research Applications

Targeted Cancer Treatment

Maytansine, a highly cytotoxic natural product, originally failed as an anticancer agent due to unacceptable systemic toxicity. However, its potent cell-killing ability is being repurposed in targeted delivery approaches for selective destruction of cancer cells. New maytansinoids, synthesized with variations in ester side chain length and steric hindrance, have shown even greater in vitro potency than maytansine. Their targeted delivery using monoclonal antibodies has resulted in high, specific killing of targeted cells in vitro and remarkable antitumor activity in vivo (Widdison et al., 2006).

Microtubule Dynamics Suppression

Maytansine is known to target microtubules, inducing mitotic arrest and killing tumor cells at subnanomolar concentrations. Antibody-conjugated maytansine derivatives have been developed to enhance tumor specificity and reduce side effects. These conjugates, along with their cellular metabolites, have demonstrated strong suppression of microtubule dynamic instability, contributing to their antitumor activity (Lopus et al., 2010).

Effects on Fast Axoplasmic Transport

Maytansine's impact on neurofibrillar elements and fast axoplasmic transport was studied in the context of its potential as an antineoplastic drug. It was found that maytansine can induce alterations in neurofibrillar elements and partially block fast axoplasmic transport in vitro, highlighting a neurophysiological aspect of its action (Donoso et al., 1978).

Antimitotic Activity

The potent antimitotic activity of maytansine has been studied, showing its ability to irreversibly inhibit cell division and disrupt the formation of the mitotic apparatus. Its action on microtubule polymerization has notable implications for its use as an antitumor agent (Remillard et al., 1975).

Ecological Role and Spatial Profiling

The ecological role of maytansine, especially as a chemical defense compound in plants like Maytenus senegalensis, has been explored. Spatial and temporal distribution of maytansine during seed germination suggests its function in protecting vulnerable plant tissues, such as seeds, from predators or pathogens (Eckelmann et al., 2017).

Cellular Metabolism and Binding to Tubulin

Maytansine and its derivatives have shown to bind totubulin, affecting microtubule dynamics crucial for cell division. The inhibition of nucleotide binding at tubulin's exchangeable site by maytansine highlights its mechanism of action at a molecular level, contributing to its antimitotic properties (Huang et al., 1985).

Maytansine in Traditional Medicine

The genus Maytenus, from which maytansine is derived, has been used in traditional medicine. Research spanning over four decades has revealed maytansine's unique chemical structure and significant bioactivities, including antitumor, antibacterial, anti-inflammatory effects, and HIV inhibition. This historical and cultural context provides a broader understanding of maytansine's potential applications (Huang et al., 2021).

Nanoparticle Delivery Systems

Innovative approaches like nanoparticle assembly have been utilized to deliver maytansine in a more targeted and less toxic manner. Conjugating maytansine to nanoparticles can significantly reduce its toxicity while maintaining therapeutic efficacy, showcasing a promising direction for its clinical application (Xie et al., 2019).

Cell Cycle Phase-specific Cytotoxicity

Studies have shown that maytansine's cytotoxicity is cell cycle phase-specific, with different phases exhibiting varying sensitivities. This specificity plays a crucial role in its effectiveness as an antitumor agent and influences the design of drug combinations and treatment schedules (Rao et al., 1979).

Clinical Trials and Therapeutic Potential

Various clinical trials have evaluated maytansine's therapeutic potential, often in refractory cancer cases. While showing limited efficacy in some trials, its minimal myelosuppression and specific action against certain cancers warrant further exploration in combination therapies and alternative dosing schedules (Neidhart et al., 1980).

Safety And Hazards

Maytansine should be handled in a well-ventilated place. Contact with skin and eyes should be avoided. Formation of dust and aerosols should be avoided. Non-sparking tools should be used. Fire caused by electrostatic discharge steam should be prevented .

Future Directions

The field is starting to consider ADC interactions with the immune system and potential synergistic therapeutic opportunities therein . Expanded use of ADCs beyond oncology indications is also anticipated . There are also investigations into the attachment of specific fluorophores or chelators that could potentially serve as probes to study MT dynamics in vitro .

properties

IUPAC Name

[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[acetyl(methyl)amino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H46ClN3O10/c1-18-11-10-12-26(45-9)34(43)17-25(46-32(42)36-34)19(2)30-33(5,48-30)27(47-31(41)20(3)37(6)21(4)39)16-28(40)38(7)23-14-22(13-18)15-24(44-8)29(23)35/h10-12,14-15,19-20,25-27,30,43H,13,16-17H2,1-9H3,(H,36,42)/b12-10+,18-11+/t19-,20+,25+,26-,27+,30+,33+,34+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKPWGQKGSOKKOO-RSFHAFMBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)C)C)C)OC)(NC(=O)O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)C)C)\C)OC)(NC(=O)O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H46ClN3O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00879995
Record name Maytansine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00879995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

692.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Maytansine

CAS RN

35846-53-8
Record name MTS
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35846-53-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Maytansine [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035846538
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Maytansine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00879995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Maitansine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.944
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MAYTANSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/14083FR882
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Maytansine
Reactant of Route 2
Reactant of Route 2
Maytansine
Reactant of Route 3
Reactant of Route 3
Maytansine
Reactant of Route 4
Reactant of Route 4
Maytansine
Reactant of Route 5
Reactant of Route 5
Maytansine
Reactant of Route 6
Reactant of Route 6
Maytansine

Citations

For This Compound
7,190
Citations
BF Issell, ST Crooke - Cancer treatment reviews, 1978 - Elsevier
… The purpose of this paper is to review the available information on maytansine, … maytansine is a member includes the Saxnycins and streptovarcins. The shctural formula of maytansine …
Number of citations: 196 www.sciencedirect.com
P Tassone, A Gozzini, V Goldmacher, MA Shammas… - Cancer research, 2004 - AACR
… The use of mAbs conjugated to the highly potent maytansine derivative, as evaluated in this study, has the advantage of significant activity and limited systemic toxicity, because the …
Number of citations: 174 aacrjournals.org
M Lopus, E Oroudjev, L Wilson, S Wilhelm… - Molecular cancer …, 2010 - AACR
… Recently, antibody-conjugated maytansine derivatives have … and dynamic instability of maytansine and two cellular … polymerization more weakly than maytansine, at 100 nmol/L …
Number of citations: 221 aacrjournals.org
S Remillard, LI Rebhun, GA Howie, SM Kupchan - Science, 1975 - science.org
… To ascertain whether the mole ratio of maytansine to tubulin required for inhibition of in vitro polymerization could account for its antimitotic effects we assumed that maytansine would …
Number of citations: 456 www.science.org
S Zafar, M Armaghan, K Khan, N Hassan… - Biomedicine & …, 2023 - Elsevier
… of maytansine. These structural derivatives exhibit improved pharmacological activities as … to maytansine. The present review provides a valuable insight into maytansine and its …
Number of citations: 2 www.sciencedirect.com
EJ Corey, LO Weigel, AR Chamberlin… - Journal of the …, 1980 - ACS Publications
… to maytansine has already been described by the Takeda group.21 The conversion of maytansinol 9-O-methyl ether to maytansine … Finally, hydrolysis of maytansine 9-O-methyl ether by …
Number of citations: 174 pubs.acs.org
B Bhattacharyya, J Wolff - FEBS letters, 1977 - repository.ias.ac.in
3. Results Since vinblastine-binding can be indirectly measured by its effect on the state of aggregation of tubulin [11, we compared the effects of maytansine and vinblastine on the …
Number of citations: 137 repository.ias.ac.in
SM Kupchan, Y Komoda, WA Court… - Journal of the …, 1972 - ACS Publications
significant discrimination between the two en-antiomers. 11 The correctness of the assignment of the absolute configuration was further confirmed by the measurement of a substantial …
Number of citations: 41 pubs.acs.org
BA Chabner, AS Levine, BL Johnson… - Cancer Treat …, 1978 - books.google.com
We have conducted a phase I clinical trial of maytansine, a plant alkaloid with potent tubulin-binding activity. For evaluation of toxicity, the schedule of drug administration consisted of a …
Number of citations: 66 books.google.com
WC Widdison, SD Wilhelm, EE Cavanagh… - Journal of medicinal …, 2006 - ACS Publications
Maytansine, a highly cytotoxic natural product, failed as an … The potent cell killing ability of maytansine can be used in a … more potent in vitro than maytansine. The targeted delivery of …
Number of citations: 446 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.